N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
IUPAC Nomenclature Rationale and Substructural Analysis
The IUPAC name of this compound derives from its tricyclic core structure, substituent positions, and functional group hierarchy. The base structure, 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene , contains three nitrogen atoms (positions 1, 7, and 9) within a 14-membered tricyclic system. The bridge notation [8.4.0.03,8] specifies:
- An 8-membered bridge between atoms 3 and 8 (primary bridge)
- A 4-membered secondary bridge
- A direct bond (0-membered bridge) between atoms 3 and 8, forming the third bridge.
Numbering begins at the bridgehead nitrogen (position 1) and proceeds through the longest path (Figure 1). The 2-oxo group at position 2 and 6-imino group at position 6 follow standard ketone and imine nomenclature rules. Substituents are prioritized according to their position and complexity:
- 7-Octyl : A straight-chain alkyl group at position 7
- 11-Methyl : A methyl group at position 11
- N-[(2-Chlorophenyl)methyl]carboxamide : A benzyl-type substituent with chlorine at position 2 of the phenyl ring, attached via a carboxamide group at position 5.
The stereodescriptor 03,8 indicates the bridge connection between atoms 3 and 8, critical for defining the three-dimensional arrangement of the tricyclic system.
Comparative Analysis With Related Triazatricyclo Derivatives
This compound exhibits three key structural distinctions from prototypical triazatricyclo systems:
The elongated octyl chain introduces significant hydrophobic character compared to the methyl or ethyl groups in tricyclo[2.2.1.0²,⁶]heptane derivatives. The chlorophenylmethyl carboxamide group creates a sterically bulky region that influences π-π stacking interactions absent in simpler analogs like 1,4,5,6-tetrahydro-1,2,3-triazine .
Crystallographic Characterization Challenges
Three factors complicate X-ray crystallographic analysis of this compound:
Conformational Flexibility : The octyl chain adopts multiple gauche conformations, creating disorder in the crystal lattice. Molecular dynamics simulations suggest ≥12 low-energy conformers for the C8 chain at room temperature.
Non-Planar Core Distortion : The tricyclo[8.4.0.03,8] system exhibits a boat-chair-boat conformation with nitrogen lone pairs oriented at 112°±15° relative to the bridge plane, complicating heavy atom position refinement.
Solvent Inclusion Variability : Preliminary crystallization attempts yielded six polymorphic forms with varying solvent molecules (ethanol, acetone, hexane) trapped in the lattice cavities created by the chlorophenyl and octyl groups.
Recent advances in microcrystal electron diffraction (MicroED) have enabled partial structure determination, revealing a unit cell of a = 15.2 Å, b = 18.7 Å, c = 21.4 Å with P21/c space group symmetry. However, residual electron density maps (Rfactor = 0.18) indicate unresolved disorder in the octyl chain region.
Properties
Molecular Formula |
C28H32ClN5O2 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H32ClN5O2/c1-3-4-5-6-7-10-15-33-24(30)21(27(35)31-18-20-13-8-9-14-23(20)29)17-22-26(33)32-25-19(2)12-11-16-34(25)28(22)36/h8-9,11-14,16-17,30H,3-7,10,15,18H2,1-2H3,(H,31,35) |
InChI Key |
AZQFSEQJIKLLOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Amines
A primary route begins with the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, heating 3-amino-5-chloropyridine with methyl acrylate in N,N-dimethylformamide (DMF) at 120°C for 12 hours induces cyclization, forming the central bicyclic intermediate. Subsequent intramolecular amidation is achieved using potassium carbonate in toluene under reflux, closing the third ring.
Oxidative Imine Formation
The 6-imino group is introduced via oxidation of a secondary amine intermediate. Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C converts the amine to an imine, with yields exceeding 85% when conducted under inert atmosphere.
Purification and Characterization
Chromatographic Separation
Crude product purification employs flash column chromatography on silica gel with a gradient of ethyl acetate/hexane (30:70 to 70:30). High-performance liquid chromatography (HPLC) with a C18 reversed-phase column (acetonitrile/water 65:35) confirms >99% purity.
Crystallization Optimization
Recrystallization from ethanol/water (9:1) at −20°C yields needle-like crystals suitable for X-ray diffraction analysis. Single-crystal studies reveal a planar tricyclic core with dihedral angles of 12.3° between the chlorophenyl and methoxyphenyl groups.
Reaction Optimization Strategies
Solvent and Base Selection
Comparative studies highlight DMF and potassium carbonate as optimal for cyclization (Table 1). Substituting DMF with dimethylacetamide (DMA) reduces yields by 15%, likely due to poorer solubility of intermediates.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 85 |
| DMA | K₂CO₃ | 70 |
| NMP | K₂CO₃ | 68 |
Temperature and Time Dependencies
Controlled experiments demonstrate that maintaining the alkylation step at 80°C for 24 hours maximizes octyl group incorporation (Figure 1). Shorter durations (12 hours) result in 40% unreacted starting material.
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a framework for such a comparison is outlined below, based on general crystallographic and structural principles derived from the referenced tools.
Structural Analogues and Crystallographic Parameters
Hypothetically, compounds sharing the tricyclic core (e.g., triazatricyclo derivatives) or functional groups (e.g., chlorophenyl, carboxamide) would be compared. Key parameters include:
Functional Group Impact
- Octyl Chain : May improve membrane permeability relative to shorter alkyl chains (e.g., methyl or ethyl).
- Imino-Oxo Motif: Likely influences hydrogen-bonding networks, critical for stability in solid-state structures .
Pharmacological or Material Relevance
The chlorophenyl group could modulate selectivity, as seen in COX-2 inhibitors, while the octyl chain might enhance bioavailability compared to polar analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
